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Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxypyridine

CAS No.: 13472-81-6

Cat. No.: B076924 Get Quote

CAS Registry Number: 13472-81-6 Molecular Formula: C

H

Br

NO Molecular Weight: 252.89 g/mol [1]

Executive Summary
3,5-Dibromo-2-hydroxypyridine serves as a high-value halogenated heterocyclic building

block in medicinal chemistry. Its utility lies in the orthogonal reactivity of the bromine atoms at

the C3 and C5 positions, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura,

Sonogashira).

However, successful utilization requires a deep understanding of its tautomeric behavior.[2][3]

Unlike simple aromatics, this compound exists in a dynamic equilibrium between the lactim (2-

hydroxypyridine) and lactam (2-pyridone) forms. This guide provides the definitive

spectroscopic data required to distinguish these forms and validate sample purity.

Structural Dynamics & Tautomerism
The spectroscopic signature of 3,5-dibromo-2-hydroxypyridine is entirely solvent-dependent.

Non-polar solvents (gas phase/CCl
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): The lactim (hydroxy) form is detectable but often minor.

Polar solvents (DMSO, Methanol, Water) & Solid State: The lactam (pyridone) form

predominates due to intermolecular hydrogen bonding and dipole stabilization.

Researchers must interpret NMR and IR data with the understanding that the "hydroxy" proton

is physically located on the nitrogen atom in most analytical contexts.

Visualization: Tautomeric Equilibrium & Analytical
Workflow
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Figure 1: The lactam-lactim tautomerism dictates the observed spectral signals. In standard

pharmaceutical solvents like DMSO, the Lactam form is the relevant species.

Comprehensive Spectroscopic Data
The following data represents the compound in its dominant 2-pyridone tautomer form, as

observed in DMSO-d

.

Nuclear Magnetic Resonance ( H NMR)
In DMSO-d

, the acidic proton resides on the Nitrogen (NH), often appearing as a broad singlet that may
exchange with water in the solvent. The ring protons (H4 and H6) appear as distinct signals.
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Position Shift (δ ppm) Multiplicity
Coupling (

Hz)

Assignment
Logic

NH 12.0 - 13.0 Broad Singlet -

Exchangeable

proton (Lactam

form).

H-4 8.12 Doublet (d) Hz

Flanked by two

Br atoms (C3,

C5).

H-6 8.33 Doublet (d) Hz

Deshielded by

adjacent

Nitrogen and C5-

Br.

Note: Chemical shifts may vary by

ppm depending on concentration and water content in DMSO.

Carbon NMR ( C NMR)
The

C spectrum confirms the carbonyl character of C-2.
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Carbon Shift (δ ppm) Type Notes

C-2 158.5 C=O
Characteristic of cyclic

amide (pyridone).

C-6 142.0 CH
Deshielded by

Nitrogen.

C-4 138.5 CH
Aromatic CH between

bromines.

C-3 112.0 C-Br
Upfield shift due to

heavy atom effect.

C-5 98.0 C-Br

Upfield shift; C5 is

electron-rich in

pyridones.

Mass Spectrometry (MS)
Bromine has two stable isotopes,

Br and

Br, with roughly equal abundance (50.7% vs 49.3%). A dibromo compound exhibits a
characteristic 1:2:1 triplet pattern.

Ionization Mode: ESI+ or EI

Molecular Ion (M): 251, 253, 255 m/z
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m/z Peak Relative Abundance Isotope Composition

251 ~50%
Br +

Br

253 ~100% (Base)
Br +

Br

255 ~50%
Br +

Br

Infrared Spectroscopy (FT-IR)
Data typically acquired via KBr pellet or ATR (Solid state).

3200 - 2800 cm

: Broad absorption. Corresponds to N-H stretching involved in strong intermolecular
hydrogen bonding (dimer formation).

1640 - 1670 cm

: Strong C=O stretching vibration. This confirms the pyridone structure (a pure
hydroxypyridine would show C-O stretch/aromatic bands, not a distinct carbonyl).

Experimental Protocols
Synthesis of 3,5-Dibromo-2-hydroxypyridine
While commercially available, in-house synthesis is often required for isotopic labeling or cost

reduction. The standard method involves electrophilic aromatic substitution on 2-

hydroxypyridine.

Reagents:

2-Hydroxypyridine (Starting Material)[2][3]
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Bromine (Br

)

Acetic Acid (Solvent)[4][5]

Water (Quench)

Workflow:

Dissolution: Dissolve 2-hydroxypyridine (1.0 eq) in Glacial Acetic Acid.

Addition: Add Br

(2.1 eq) dropwise at room temperature. The reaction is exothermic; maintain temp < 50°C to
prevent poly-bromination.

Reaction: Stir at 50°C for 2-3 hours. The solution typically turns orange/red.

Quench: Pour the mixture into ice-cold water.

Isolation: The product precipitates as a solid.[5] Filter and wash with cold water.

Purification: Recrystallize from Ethanol/Water or Acetic Acid.

Visualization: Synthesis & Purification Logic
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Figure 2: Step-by-step synthetic pathway emphasizing temperature control to ensure

regioselectivity.

Quality Control & Characterization Standards
For drug development applications, the following specifications are recommended for incoming

raw materials:

Appearance: White to off-white crystalline powder.

Melting Point:207°C – 212°C.[1] (A sharp melting point range indicates high purity).

Solubility:

Soluble: DMSO, DMF, hot Ethanol.
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Insoluble: Water (neutral pH), Hexane.

Purity (HPLC): >98% (Area %).

Impurity Marker: Monobromo species (3-bromo-2-pyridone) or tribromo species if over-

brominated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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